Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate
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Overview
Description
Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate is an organic compound with a unique structure that includes a formyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a but-2-enedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate typically involves the reaction of 2-formylphenyl sulfide with dimethyl but-2-ynedioate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of dimethyl 2-[(2-carboxyphenyl)sulfanyl]but-2-enedioate.
Reduction: Formation of dimethyl 2-[(2-hydroxyphenyl)sulfanyl]but-2-enedioate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfanyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl but-2-ynedioate: Shares the but-2-enedioate moiety but lacks the formylphenyl sulfanyl group.
Dimethyl fumarate: Contains a similar ester functionality but differs in the presence of a fumarate moiety instead of the formylphenyl sulfanyl group
Uniqueness
Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate is unique due to the presence of both a formyl group and a sulfanyl group attached to a phenyl ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
918637-68-0 |
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Molecular Formula |
C13H12O5S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
dimethyl 2-(2-formylphenyl)sulfanylbut-2-enedioate |
InChI |
InChI=1S/C13H12O5S/c1-17-12(15)7-11(13(16)18-2)19-10-6-4-3-5-9(10)8-14/h3-8H,1-2H3 |
InChI Key |
KTDLXGOCKAJJNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)SC1=CC=CC=C1C=O |
Origin of Product |
United States |
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